molecular formula C6H4BrNO B016785 6-Bromonicotinaldehyde CAS No. 149806-06-4

6-Bromonicotinaldehyde

Cat. No.: B016785
CAS No.: 149806-06-4
M. Wt: 186.01 g/mol
InChI Key: PVUKGNBRJFTFNJ-UHFFFAOYSA-N
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Description

6-Bromonicotinaldehyde is an aromatic aldehyde with the molecular formula C₆H₄BrNO. It features a bromine atom attached to the pyridine ring at the 6th position and an aldehyde group at the 3rd position. This compound is significant in organic synthesis due to its unique structure, which allows it to serve as a versatile building block for various chemical reactions and the synthesis of complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromonicotinaldehyde can be synthesized through several methods. One common approach involves the halogenation of nicotinaldehyde. The process typically includes the bromination of nicotinaldehyde using bromine or a bromine source in the presence of a catalyst. The reaction conditions often involve moderate temperatures and controlled addition of reagents to ensure selective bromination at the 6th position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

    Aldol Condensation: Typically involves bases like sodium hydroxide or potassium hydroxide.

    Nucleophilic Addition: Common nucleophiles include primary amines and alcohols, often under acidic or basic conditions.

    Halogen Exchange: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.

Major Products:

    Aldol Condensation: β-Hydroxy aldehydes or ketones.

    Nucleophilic Addition: Imines or acetals.

    Halogen Exchange: Compounds with different halogen substituents.

Comparison with Similar Compounds

  • 2-Bromo-5-formylpyridine
  • 6-Bromo-3-pyridinecarboxaldehyde
  • 6-Bromopyridine-3-carbaldehyde

Comparison: 6-Bromonicotinaldehyde is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of selectivity and versatility in organic synthesis .

Properties

IUPAC Name

6-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c7-6-2-1-5(4-9)3-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUKGNBRJFTFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70472119
Record name 6-Bromonicotinaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149806-06-4
Record name 6-Bromo-3-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149806-06-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromonicotinaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-formylpyridine
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Synthesis routes and methods I

Procedure details

40.1 ml of a 2M solution of n-butylmagnesium chloride in THF (80.2 mmol) were added to a solution 100.2 ml of a 1.6M solution of n-butyllithium in hexane (160.41 mmol) in 50 ml of toluene and 50 ml of THF at −10° C. to 0° C. over 0.5 h, and the mixture was stirred at −10° C. for 0.5 h. A solution of 50 g (211 mmol) of 2,5-dibromopyridine in 200 ml of toluene and 200 ml of THF was added dropwise over 1 h while maintaining the temperature of the mixture below −5° C. The resulting suspension was stirred at −10° C. for 2.5 h and then transferred into a cooled (−10° C.) solution of 21.2 ml of DMF (274.3 mmol) in 100 ml of toluene and 100 ml of THF over 0.5 h. The mixture was left at −10° C. to −5° C. for 0.5 h and then quenched with 400 ml of water. After stirring the mixture below 20° C. for 10 min, the organic layer was separated and the aqueous layer was extracted three times with 400 ml each of ethyl acetate. The combined extracts were dried over sodium sulfate and concentrated in vacuo. The residue was purified by chromatography (silica gel, cyclohexane/ethyl acetate 9:1) to give 23.9 g (60.8%) of the title compound as a white solid.
Name
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50 mL
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solvent
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solution
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0 (± 1) mol
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reactant
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reactant
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[Compound]
Name
solution
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100.2 mL
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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160.41 mmol
Type
reactant
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50 mL
Type
solvent
Reaction Step Two
Name
Quantity
80.2 mmol
Type
solvent
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50 g
Type
reactant
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200 mL
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solvent
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200 mL
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21.2 mL
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reactant
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100 mL
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100 mL
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solvent
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Yield
60.8%

Synthesis routes and methods II

Procedure details

n-Butylmagnesium chloride (4.00 mmol) in 2.00M tetrahydrofuran solution (2.00 mL) was added to ice-cooled n-butyllithium (8.06 mmol) in 1.55M hexane (20 mL). The mixture was stirred at 0° C. for 15 minutes to give a suspension. The suspension was added to a mixture of toluene (15 mL) and tetrahydrofuran (10 mL) containing 2,5-dibromopyridine (2.37 g, 10.0 mmol) over a period of 10 minutes or more while keeping the temperature below −5° C. to give a dark orange solution. The solution was stirred at 0° C. for 1.25 hours and then at 20° C. for one hour. The solution was cooled to 0° C., and N,N-dimethylformamide (1.0 mL, 13 mmol) was added thereto. After the mixture was stirred at 0° C. for 30 minutes, 1M aqueous acetic acid solution (20 mL) was added. The organic phase was separated, and the aqueous phase was extracted twice with ethyl acetate (10 mL). The organic phases were combined, washed with saturated aqueous sodium chloride (15 mL), dried over magnesium sulfate and concentrated under reduced pressure to remove the solvent. The resultant residue was purified by flash column chromatography on silica gel in a developing solvent system of hexane-ethyl acetate (20:1, v/v) to give the title compound (1.229 g, 66% yield) as a colorless solid.
Quantity
4 mmol
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reactant
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2 mL
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8.06 mmol
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reactant
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20 mL
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2.37 g
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reactant
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1 mL
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reactant
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20 mL
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10 mL
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Quantity
15 mL
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solvent
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Yield
66%

Synthesis routes and methods III

Procedure details

To a diethyl ether (60 mL) solution of 2,5-dibromopyridine (3.00 g, 12.7 mmol) was added n-butyl lithium (7.99 mL, 1.6 M hexane solution, 12.7 mmol) under nitrogen atmosphere at −78° C., which was stirred for 50 minutes at −78° C. Then, N,N-dimethylformamide (1.18 mL, 15.2 mmol) was added to the mixture, which was stirred for 35 minutes while the temperature was raised to room temperature. Water was added to the reaction solution at room temperature, which was extracted with ethyl acetate. The organic layer was separated, washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=3:1) to obtain the title compound (1.56 g, 66%).
Quantity
60 mL
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reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
7.99 mL
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reactant
Reaction Step One
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1.18 mL
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reactant
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Quantity
0 (± 1) mol
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Yield
66%

Synthesis routes and methods IV

Procedure details

To a diethyl ether (500 mL) solution of 2,5-dibromopyridine (25 g, 110 mmol) was added dropwise n-butyl lithium (2.67 M n-hexane solution, 45 mL, 120 mmol) at −76° C., which was stirred for 25 minutes. To this solution was added dropwise N,N-dimethylformamide (9.0 mL, 120 mmol) at −76° C. Upon completion of this addition, the reaction solution was gradually cooled to room temperature. This mixture was partitioned into ethyl acetate and water. The organic layer was separated and concentrated under a reduced pressure. The residue was purified by silica gel column chromatography (heptane:ethyl acetate=8:1) to obtain the title compound (8.0 g, 41%).
Quantity
9 mL
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reactant
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25 g
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reactant
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45 mL
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reactant
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500 mL
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solvent
Reaction Step Two
Yield
41%

Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 6-bromonicotinaldehyde a significant compound in the synthesis of fusaric acid?

A1: this compound serves as a crucial building block in the concise total synthesis of fusaric acid []. Its structure allows for the strategic introduction of the pyridine ring and aldehyde functionality, which are essential components of the fusaric acid molecule. The bromine atom acts as a handle for further functionalization, enabling the construction of the complete fusaric acid structure through subsequent chemical reactions. This approach, utilizing this compound, offers a practical and efficient route for the synthesis of fusaric acid and its analogs.

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